

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl N-(4-methoxyphenyl)carbamate
Cat. No.:	B082981

[Get Quote](#)

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Chemical Synthon

Methyl N-(4-methoxyphenyl)carbamate, a prominent member of the N-aryl carbamate family, stands as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural features, comprising a methoxy-substituted aromatic ring linked to a methyl carbamate moiety, render it a valuable building block in the fields of medicinal chemistry and agrochemical development. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the carbamate nitrogen, making it a versatile synthon for further chemical transformations. This technical guide provides a comprehensive overview of **Methyl N-(4-methoxyphenyl)carbamate**, encompassing its synthesis, structural elucidation, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and developmental settings.

Core Synthesis and Mechanistic Insights

The synthesis of **Methyl N-(4-methoxyphenyl)carbamate** can be achieved through several routes. A particularly reliable and well-documented method is the Hofmann rearrangement of p-methoxybenzamide, which offers high yields and purity.^[1] This approach avoids the use of

hazardous reagents like phosgene, which is often employed in the synthesis of related carbamates.

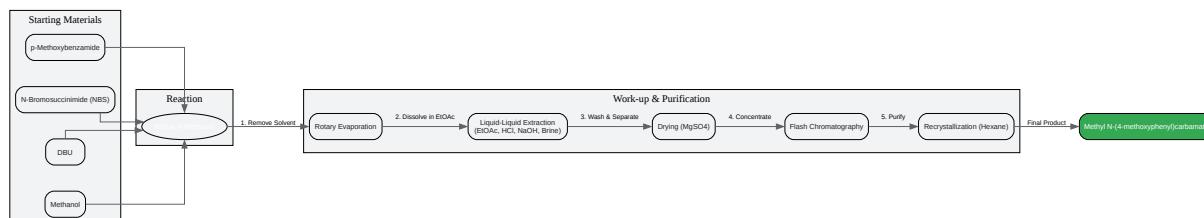
Underlying Principles of the Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When conducted in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate. In this specific synthesis, p-methoxybenzamide is treated with a mild brominating agent, N-bromosuccinimide (NBS), in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanol. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation by DBU, rearranges to an isocyanate. The isocyanate is then immediately trapped by the methanol solvent to yield the desired **Methyl N-(4-methoxyphenyl)carbamate**. The use of DBU is critical as it is a strong, non-nucleophilic base that facilitates the rearrangement without competing with methanol in reacting with the isocyanate intermediate.

Detailed Experimental Protocol: Synthesis via Hofmann Rearrangement[1]

Materials:

- p-Methoxybenzamide
- N-Bromosuccinimide (NBS)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- 6 N Hydrochloric acid (HCl)
- 1 N Sodium hydroxide (NaOH)
- Saturated sodium chloride (brine)
- Magnesium sulfate ($MgSO_4$)


- Silica gel for column chromatography
- Hexane

Procedure:

- To a 1-L round-bottomed flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).
- Heat the solution to reflux for 15 minutes.
- Slowly add an additional aliquot of NBS (11.9 g, 66 mmol) to the refluxing solution.
- Continue refluxing for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography.
- Remove the methanol by rotary evaporation.
- Dissolve the residue in 500 mL of ethyl acetate.
- Wash the ethyl acetate solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
- Dry the organic layer over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude product by flash column chromatography on silica gel using an eluent of ethyl acetate/hexane (1:1) to yield a pale yellow solid.
- Further purify the product by recrystallization from hexane.

Expected Yield: ~73-93%

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl N-(4-methoxyphenyl)carbamate**.

Structural Elucidation and Physicochemical Properties

The structural integrity and purity of synthesized **Methyl N-(4-methoxyphenyl)carbamate** are confirmed through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[2] [3]
Molecular Weight	181.19 g/mol	[2] [3]
IUPAC Name	methyl N-(4-methoxyphenyl)carbamate	[2] [3]
CAS Number	14803-72-6	[2] [3]
Appearance	Pale yellow to white solid	[1]
Melting Point	88-89.5 °C	[1]
Solubility	Soluble in methanol, ethyl acetate. Sparingly soluble in hexane.	[1]

Spectroscopic Data Analysis

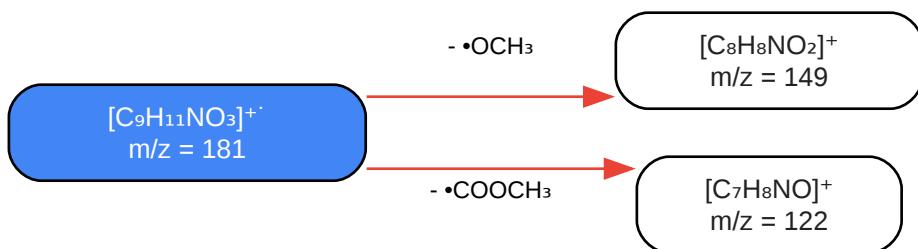
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals that confirm the presence of all proton environments in the molecule.[\[1\]](#)

- δ 7.26 (m, 2H): Aromatic protons ortho to the carbamate group.
- δ 6.90 (m, 2H): Aromatic protons meta to the carbamate group.
- δ 6.50 (bs, 1H): Amine proton (NH). The broadness of this signal is characteristic of protons attached to nitrogen.
- δ 3.78 (s, 3H): Methoxy group protons on the aromatic ring.
- δ 3.77 (s, 3H): Methyl ester protons of the carbamate group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum further corroborates the structure by identifying the unique carbon environments.[\[1\]](#)

- δ 155.8, 154.5: Carbonyl carbon of the carbamate and the aromatic carbon attached to the methoxy group.

- δ 130.9: Aromatic carbon attached to the nitrogen.
- δ 120.6: Aromatic carbons ortho to the carbamate.
- δ 114.1: Aromatic carbons meta to the carbamate.
- δ 55.3: Methoxy carbon on the aromatic ring.
- δ 52.1: Methyl ester carbon of the carbamate.


Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups.[\[1\]](#)

- 3437 cm^{-1} : N-H stretching vibration, characteristic of the secondary amine in the carbamate.
- 1734 cm^{-1} : C=O stretching vibration of the carbamate ester.
- 1511 cm^{-1} : N-H bending vibration and C=C aromatic ring stretching.
- 1226 cm^{-1} : C-O stretching of the ester group.
- 1035 cm^{-1} : C-O stretching of the aryl ether.

Mass Spectrometry (MS): Electron ionization mass spectrometry results in characteristic fragmentation patterns. The molecular ion peak is observed at $m/z = 181$. Key fragments include:

- $m/z 181$ (M^+): Molecular ion.
- $m/z 149$: Loss of a methoxy radical ($\bullet\text{OCH}_3$) from the ester.
- $m/z 122$: Loss of the carbomethoxy group ($\bullet\text{COOCH}_3$) to form the 4-methoxyanilinium radical cation.

Proposed Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation of **Methyl N-(4-methoxyphenyl)carbamate** in EI-MS.

Chemical Reactivity and Applications

The chemical reactivity of **Methyl N-(4-methoxyphenyl)carbamate** is primarily centered around the carbamate functional group and the activated aromatic ring. This dual reactivity makes it a valuable intermediate in multi-step organic syntheses.

Reactivity Profile

- **N-Alkylation/Arylation:** The nitrogen atom of the carbamate can undergo further substitution reactions, although it is less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl group.
- **Electrophilic Aromatic Substitution:** The phenyl ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the positions ortho to the activating groups.
- **Hydrolysis:** The carbamate ester can be hydrolyzed under acidic or basic conditions to yield p-anisidine, methanol, and carbon dioxide.

Applications in Drug Development and Agrochemicals

The carbamate functional group is a well-established pharmacophore and is present in numerous approved drugs and agrochemicals.^{[4][5]} Carbamates are often employed as isosteres of amides and esters, offering improved metabolic stability and bioavailability.^[5]

While specific, publicly documented examples of **Methyl N-(4-methoxyphenyl)carbamate** being a direct precursor to a commercial drug are not readily available, its structural motifs are present in various biologically active molecules. For instance, the muscle relaxant Methocarbamol contains a carbamate group and a methoxy-substituted phenyl ring, albeit with a different linkage.^{[2][6][7][8]} The synthesis of such molecules often involves the reaction of a substituted phenol with an isocyanate or a carbamoyl chloride, highlighting the potential of **Methyl N-(4-methoxyphenyl)carbamate** derivatives in the synthesis of pharmacologically active compounds.

In the agrochemical sector, carbamates are widely used as insecticides, herbicides, and fungicides.^[4] The mode of action for many carbamate insecticides involves the inhibition of the acetylcholinesterase enzyme. The N-aryl carbamate structure is a key feature in many of these compounds, suggesting that **Methyl N-(4-methoxyphenyl)carbamate** could serve as a valuable starting material for the synthesis of novel pesticidal agents.

Safety and Handling

Methyl N-(4-methoxyphenyl)carbamate is classified as an irritant.^[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

- GHS Hazard Classification: Causes serious eye irritation (H319).^[3]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.
 - Wash hands and any exposed skin thoroughly after handling.
 - In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Methyl N-(4-methoxyphenyl)carbamate is a chemical compound with significant potential in synthetic organic chemistry. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, makes it an attractive building block for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and developers working with this important chemical intermediate. The continued exploration of the reactivity and biological activity of derivatives of **Methyl N-(4-methoxyphenyl)carbamate** is likely to lead to the discovery of novel compounds with valuable therapeutic and agricultural applications.

References

- PubChem. (n.d.). **Methyl N-(4-methoxyphenyl)carbamate**. National Center for Biotechnology Information.
- Keillor, J. W., & Huang, X. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses Procedure.
- Google Patents. (n.d.). FR2628420A1 - Process for the preparation of methocarbamol.
- Google Patents. (n.d.). GB2216520A - Process for the manufacture of methocarbamol.
- New Drug Approvals. (2021, December 21). METHOCARBAMOL.
- PubChem. (n.d.). **Methyl N-(4-methoxyphenyl)carbamate** Safety and Hazards. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
- Taylor & Francis Online. (n.d.). Carbamate – Knowledge and References.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (n.d.). CN106349112A - Preparation method of methocarbamol beta isomer.
- Google Patents. (n.d.). CN101863917B - Methocarbamol salt.
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
- Popović-Đorđević, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 123-146.
- Google Patents. (n.d.). EP0200429A2 - Process for preparing methylcarbamate insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN106349112A - Preparation method of methocarbamol beta isomer - Google Patents [patents.google.com]
- 2. FR2628420A1 - PROCESS FOR THE PREPARATION OF METHOCARBAMOL - Google Patents [patents.google.com]
- 3. Methyl N-(4-methoxyphenyl)carbamate | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GB2216520A - Process for the manufacture of methocarbamol - Google Patents [patents.google.com]
- 7. CN101863917B - Methocarbamol salt - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082981#methyl-n-4-methoxyphenyl-carbamate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com